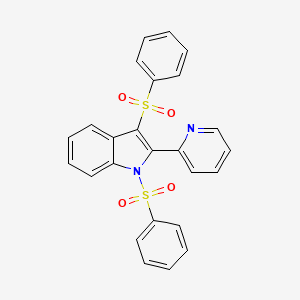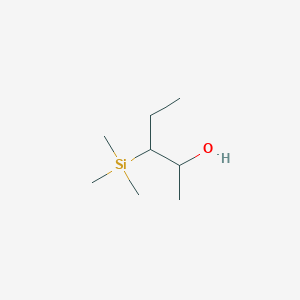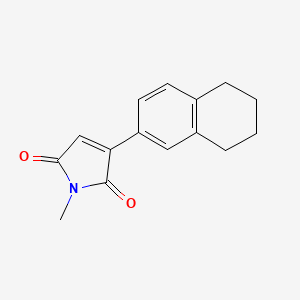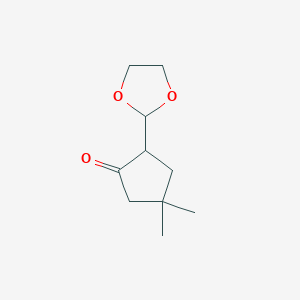
4-(2,3-Dimethylanilino)-4-methylpentan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-Dimethylanilino)-4-methylpentan-2-one is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylanilino group attached to a methylpentanone backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Dimethylanilino)-4-methylpentan-2-one typically involves the reaction of 2,3-dimethylaniline with a suitable ketone. One common method is the Friedel-Crafts acylation, where 2,3-dimethylaniline reacts with 4-methylpentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of nickel catalysts in hydrogenation reactions is also common in industrial processes .
化学反应分析
Types of Reactions
4-(2,3-Dimethylanilino)-4-methylpentan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
4-(2,3-Dimethylanilino)-4-methylpentan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-(2,3-Dimethylanilino)-4-methylpentan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation .
相似化合物的比较
Similar Compounds
2,3-Dimethylaniline: A precursor in the synthesis of 4-(2,3-Dimethylanilino)-4-methylpentan-2-one.
4-Methylpentan-2-one: Another precursor used in the synthesis.
1,3,4-Oxadiazole Derivatives: Compounds with similar structural features and potential biological activities.
Uniqueness
This compound is unique due to the presence of both the dimethylanilino group and the methylpentanone backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
88169-08-8 |
|---|---|
分子式 |
C14H21NO |
分子量 |
219.32 g/mol |
IUPAC 名称 |
4-(2,3-dimethylanilino)-4-methylpentan-2-one |
InChI |
InChI=1S/C14H21NO/c1-10-7-6-8-13(12(10)3)15-14(4,5)9-11(2)16/h6-8,15H,9H2,1-5H3 |
InChI 键 |
BTGZMFPAHPEXOB-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)NC(C)(C)CC(=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,2-Dimethyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14397624.png)

![5-Methyl-2-azabicyclo[3.2.2]non-1-ene](/img/structure/B14397633.png)


![3-[2-(3-Methylphenoxy)ethyl]aniline](/img/structure/B14397643.png)

phosphanium bromide](/img/structure/B14397654.png)


![2-Diazonio-1-[1-(3-methoxyphenyl)-4-oxoazetidin-2-yl]ethen-1-olate](/img/structure/B14397678.png)



